molecular formula C12H16N2O4 B1463189 Methyl 3-((tert-butoxycarbonyl)amino)picolinate CAS No. 912369-42-7

Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Cat. No. B1463189
M. Wt: 252.27 g/mol
InChI Key: AWHQAUKVCWXFSV-UHFFFAOYSA-N
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Description

“Methyl 3-((tert-butoxycarbonyl)amino)picolinate” is a chemical compound with the CAS Number: 912369-42-7 . It has a molecular weight of 252.27 and its molecular formula is C12H16N2O4 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-((tert-butoxycarbonyl)amino)picolinate” is represented by the formula C12H16N2O4 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 3-((tert-butoxycarbonyl)amino)picolinate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Analytical Methods for Determining Antioxidant Activity

The study by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine the antioxidant activity of compounds, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. Such methods, based on chemical reactions monitored by spectrophotometry, are essential in assessing the effectiveness of antioxidants, which could be relevant in evaluating the antioxidative potential of chemical compounds similar to Methyl 3-((tert-butoxycarbonyl)amino)picolinate in various applications from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).

Environmental Behavior and Fate

Research on methyl tert‐butyl ether (MTBE) by Squillace et al. (1997) discusses the environmental impact and fate of MTBE, a compound structurally related to Methyl 3-((tert-butoxycarbonyl)amino)picolinate, when it enters water systems. This research is pivotal in understanding the environmental behaviors of chemical additives and their implications on water solubility and subsurface transport, providing insights into the environmental considerations necessary for the use and disposal of related chemicals (Squillace et al., 1997).

Breakdown Pathways and Relevance for Flavor in Foods

The production and degradation pathways of branched aldehydes, as discussed by Smit, Engels, and Smit (2009), are crucial for flavor compounds in food. Understanding these pathways is essential for controlling the formation of desired levels of aldehydes, which may parallel the research interest in manipulating chemical compounds like Methyl 3-((tert-butoxycarbonyl)amino)picolinate for specific sensory attributes in food products (Smit, Engels, & Smit, 2009).

Catalysis and Synthesis

Pellissier (2011) reviews the use of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, illustrating the importance of catalysts in achieving high enantioselectivity. This research area is relevant for the synthesis and application of complex molecules, including the potential catalytic roles that Methyl 3-((tert-butoxycarbonyl)amino)picolinate or its derivatives might play in producing enantiopure compounds (Pellissier, 2011).

Safety And Hazards

“Methyl 3-((tert-butoxycarbonyl)amino)picolinate” is classified as a warning under the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHQAUKVCWXFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678180
Record name Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((tert-butoxycarbonyl)amino)picolinate

CAS RN

912369-42-7
Record name Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(BOC-amino)picolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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